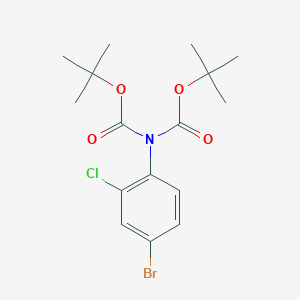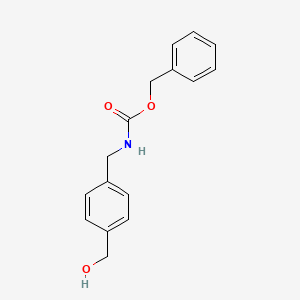![molecular formula C8H8ClF2NS B1455694 3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline CAS No. 1179075-22-9](/img/structure/B1455694.png)
3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline
Übersicht
Beschreibung
“3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline”, also known as CDFA, is a chemical compound with the molecular formula C8H8ClF2NS . It has a molecular weight of 223.67 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline” is 1S/C8H8ClF2NS/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Ortho-Selective Chlorination and Oxidation
Aniline derivatives are used in ortho-selective chlorination and oxidation processes, where the amide directing group assists in radical-mediated selective chlorination under aqueous conditions, showing the adaptability of these compounds in synthesis protocols (Vinayak et al., 2018).
Electro-Emissive Devices (EEDs)
Sulfuric acid-doped binary copolymer films using aniline and haloanilines have been developed for applications in electro-emissive devices, highlighting the potential of aniline derivatives in creating materials with significant IR emissivity modulation capability, relevant for thermal control and camouflage (Wang et al., 2020).
Environmental Applications
Aniline Degradation
Studies on aniline degradation by bacterial strains highlight the environmental relevance of aniline derivatives. A strain capable of using aniline or acetanilide as sole carbon and energy sources was isolated, capable of degrading high concentrations of aniline, indicating the importance of these compounds in bioremediation processes (Liu et al., 2002).
Biodegradation of Azo Dyes
Integrated systems using elemental iron and aerobic biological oxidation have been evaluated for the treatment of azo dye wastewater, where aniline derivatives like sulfanilic acid are cleaved from azo bonds and shown to be readily biodegradable, suggesting potential for waste treatment applications (Saxe et al., 2006).
Eigenschaften
IUPAC Name |
3-chloro-2-(2,2-difluoroethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NS/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCQGWMLWMLWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




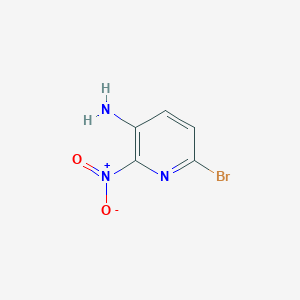


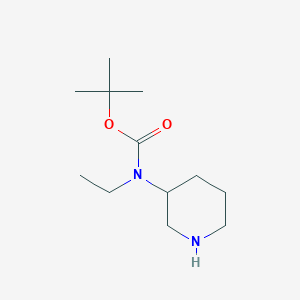

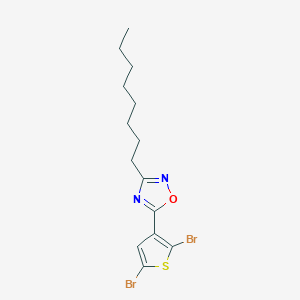
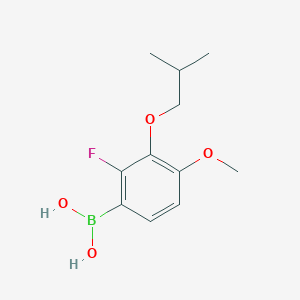
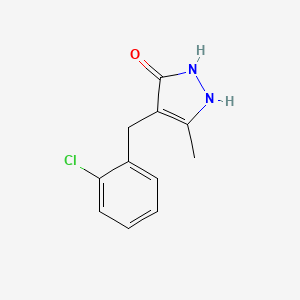
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)
